
8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione, also known as BBMP, is a purine derivative that has been widely studied for its potential as a therapeutic agent. BBMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of a range of diseases. In
Scientific Research Applications
Detoxication in Human Lung Cells
8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione's analog, Benzo[a]pyrene-7,8-dione, has been studied for its detoxication in human lung cells. Research shows SULT1A1 plays a major role in the detoxication of the corresponding catechol of this compound, suggesting its potential role in protecting lung cells from genotoxic compounds (Zhang, Huang, Blair, & Penning, 2012).
Antiproliferative and Antifungal Agents
Compounds structurally similar to 8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione have been synthesized and evaluated for their antiproliferative activity against human cervical cancer cells. Some of these compounds have demonstrated potent inhibitory effects, suggesting their potential as antiproliferative agents (Tandon, Maurya, Tripathi, ShivaKeshava, Shukla, Srivastava, & Panda, 2009). Additionally, certain analogs have exhibited in vitro antifungal activity, particularly against Sporothrix. schenckii and Trichophyton. mentagraphytes, highlighting their potential as antifungal agents.
Corrosion Inhibition
Derivatives of 8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione have been investigated as corrosion inhibitors. Studies on similar compounds have shown significant reduction in corrosion rates of metals, indicating their potential application in corrosion inhibition (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).
Synthesis of Optically Active Compounds
Research into the synthesis of optically active compounds using derivatives of 8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione has been conducted. This research is significant in the field of chemistry, particularly in the synthesis of new and complex molecular structures (Shimizu, Naito, & Tsuji, 1980).
properties
IUPAC Name |
8-benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRMXAAJDRWFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

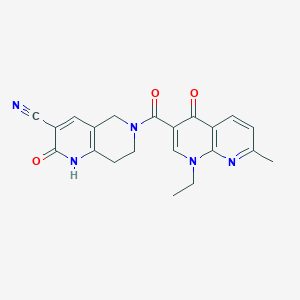
![4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride](/img/structure/B2603016.png)
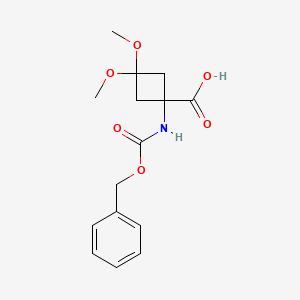
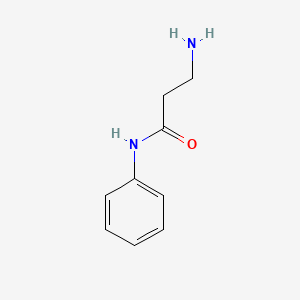
![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)

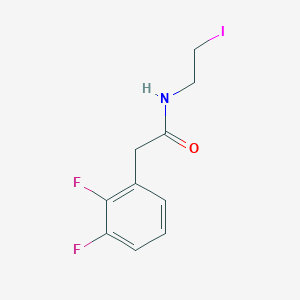

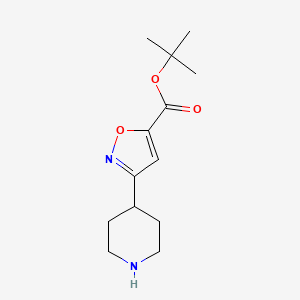
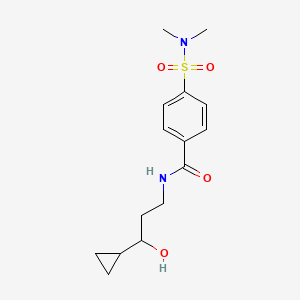
![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)